3-Guanidinobutyric acid

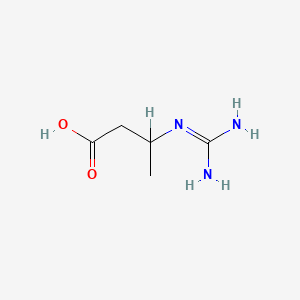

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49063. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

352-83-0 |

|---|---|

Molecular Formula |

C5H11N3O2 |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

3-(diaminomethylideneamino)butanoic acid |

InChI |

InChI=1S/C5H11N3O2/c1-3(2-4(9)10)8-5(6)7/h3H,2H2,1H3,(H,9,10)(H4,6,7,8) |

InChI Key |

KKGUWQNQEARROH-UHFFFAOYSA-N |

SMILES |

CC(CC(=O)O)N=C(N)N |

Canonical SMILES |

CC(CC(=O)O)N=C(N)N |

Other CAS No. |

352-83-0 |

Synonyms |

3-guanidinobutyric acid beta-guanidinobutyric acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Guanidinobutyric Acid and Its Isomers for the Research Professional

This guide provides a comprehensive technical overview of 3-Guanidinobutyric acid (CAS 352-83-0), a compound of interest in metabolic and neurological research. Due to the limited availability of in-depth technical data for this compound, this document also presents a detailed examination of its more extensively studied isomers, 4-Guanidinobutyric acid and 3-Guanidinopropionic acid. This comparative approach is intended to provide researchers, scientists, and drug development professionals with a foundational understanding and practical insights into the synthesis, analysis, and biological significance of this class of compounds.

Part 1: this compound (CAS 352-83-0)

This compound, also known as β-guanidinobutyric acid, is a guanidino compound with the chemical formula C5H11N3O2.[1][2] While it is commercially available for research purposes, detailed studies on its synthesis, biological activity, and analytical protocols are not widely published. The primary technical information available is from chemical suppliers.

Physicochemical Properties

A summary of the known properties of this compound is presented below. This data is primarily aggregated from supplier specifications and should be considered as such.

| Property | Value | Source |

| CAS Number | 352-83-0 | [1][2] |

| Molecular Formula | C5H11N3O2 | [1][2] |

| Molecular Weight | 145.16 g/mol | [1] |

| Synonyms | beta-guanidinobutyric acid, 3-guanidinobutanoic acid | [2] |

| SMILES Code | CC(NC(N)=N)CC(O)=O | [1] |

Part 2: 4-Guanidinobutyric Acid (CAS 463-00-3): The Gamma Isomer

4-Guanidinobutyric acid (γ-Guanidinobutyric acid or 4-GBA) is a naturally occurring metabolite found in various organisms, including fungi and mammals.[3][4] It is structurally related to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and plays a role in nitrogen metabolism.[5]

Synthesis and Metabolism

4-Guanidinobutyric acid is biosynthesized from L-arginine and can be formed through the action of glycine amidinotransferase, which transfers the amidino group from L-arginine to an acceptor molecule. One pathway involves the conversion of L-arginine and gamma-aminobutyric acid to ornithine and 4-guanidinobutyric acid.

Caption: Biosynthesis of 4-Guanidinobutyric Acid.

Biological Activity and Research Applications

4-Guanidinobutyric acid exhibits a range of biological activities, making it a molecule of interest in several research areas:

-

Gastrointestinal Health: It has demonstrated protective effects against gastric lesions and may inhibit the growth of Helicobacter pylori.

-

Neurotransmission: Due to its structural similarity to GABA, it is studied for its potential interactions with GABA receptors.[4]

-

Metabolic Studies: As a metabolite of arginine, it is used in studies of nitrogen balance and amino acid metabolism.[5]

-

Transport Studies: 4-GBA is utilized to investigate intestinal transport mechanisms, particularly via the human proton-coupled amino acid transporter (hPAT1).[6]

Analytical Methodologies

The quantification of 4-Guanidinobutyric acid in biological samples typically requires chromatographic methods due to its polar nature and lack of a strong chromophore.

High-Performance Liquid Chromatography (HPLC):

HPLC is a common method for the analysis of guanidino compounds.[7] As these compounds are often present in complex biological matrices, a derivatization step is usually necessary to enhance detection by UV or fluorescence detectors.

Experimental Protocol: HPLC Analysis of Guanidino Compounds

This protocol provides a general framework. The specific derivatizing agent, column, and mobile phase composition must be optimized for the specific application.

-

Sample Preparation:

-

Deproteinize biological samples (e.g., plasma, tissue homogenates) using a suitable method such as ultrafiltration or precipitation with acetonitrile or perchloric acid.

-

Centrifuge to remove precipitated proteins.

-

Collect the supernatant for derivatization.

-

-

Derivatization:

-

A variety of derivatizing agents can be used, such as o-phthalaldehyde (OPA) for fluorescence detection or other agents for UV detection.

-

Mix the sample supernatant with the derivatizing reagent and allow the reaction to proceed for a specified time.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient elution with a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical.

-

Detection: Set the UV or fluorescence detector to the appropriate wavelength for the chosen derivative.

-

-

Quantification:

-

Prepare a calibration curve using standards of known concentrations of 4-Guanidinobutyric acid.

-

Quantify the amount of 4-GBA in the sample by comparing its peak area to the calibration curve.

-

Caption: General workflow for HPLC analysis of 4-GBA.

Part 3: 3-Guanidinopropionic Acid (CAS 353-09-3): A Creatine Analog

3-Guanidinopropionic acid (3-GPA) is a well-studied creatine analog that has significant effects on cellular energy metabolism.[1] It is often used as a research tool to investigate the roles of the creatine kinase system and AMP-activated protein kinase (AMPK).

Mechanism of Action

3-GPA acts as a competitive inhibitor of the creatine transporter, leading to a depletion of intracellular creatine and phosphocreatine stores. This reduction in high-energy phosphates results in an increased AMP:ATP ratio, which in turn activates AMPK.[1]

Caption: Mechanism of action of 3-Guanidinopropionic Acid.

Biological Effects and Therapeutic Potential

The activation of AMPK by 3-GPA leads to a variety of downstream effects, including:

-

Metabolic Shift: A shift from glycolytic to oxidative metabolism.[1]

-

Mitochondrial Biogenesis: Increased number of mitochondria.[1]

-

Glucose Uptake: Increased cellular glucose uptake.[1]

-

Insulin Sensitivity: Improved insulin sensitivity in animal models of diabetes.

These properties have led to research into 3-GPA and its analogs as potential therapeutic agents for metabolic disorders such as type 2 diabetes and obesity.

Safety and Handling

As with any research chemical, appropriate safety precautions should be taken when handling guanidino compounds.

General Handling Precautions for Guanidino Compounds:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and safety glasses.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

GHS Hazard Information (for related compounds):

-

May cause skin and serious eye irritation.

-

May cause respiratory irritation.

Conclusion

While specific technical data for this compound (CAS 352-83-0) is limited, an examination of its isomers, 4-Guanidinobutyric acid and 3-Guanidinopropionic acid, provides valuable insights for the research community. 4-Guanidinobutyric acid is a metabolite with roles in neurotransmission and gastrointestinal health, while 3-Guanidinopropionic acid is a powerful tool for studying cellular energy metabolism. The analytical methods and biological pathways described for these isomers can serve as a foundation for future investigations into the properties and functions of this compound. As research in this area progresses, a more complete understanding of the unique characteristics of each isomer will undoubtedly emerge.

References

-

Meglasson, M. D., Wilson, J. M., Yu, J. H., Robinson, D. D., & Hegde, V. R. (n.d.). Synthesis and biological activity of analogues of the antidiabetic/antiobesity agent 3-guanidinopropionic acid. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). gamma-Guanidinobutyric acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Pathways of guanidino compound synthesis. Legend. Retrieved from [Link]

-

Solubility of Things. (n.d.). γ-Guanidinobutyric acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The creatine synthesis pathway with chemical structures of.... Retrieved from [Link]

-

TACHIKAWA, M., HOSOY, K., & Terasaki, T. (2011). Transport characteristics of guanidino compounds at the blood-brain barrier and blood-cerebrospinal fluid barrier: relevance to neural disorders. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). gamma-Guanidinobutyric acid. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and Biological Activity of Aminoguanidine and Diaminoguanidine Analogues of the Antidiabetic/Antiobesity Agent 3-Guanidinopropionic Acid. Retrieved from [Link]

-

Metasci. (n.d.). Safety Data Sheet 4-Guanidinobutyric acid. Retrieved from [Link]

-

Chula Digital Collections. (2016, December 31). Comparison of validated HPLC methods using two derivatizing agents for gamma-aminobutyric acid quantification. Retrieved from [Link]

- Google Patents. (n.d.). CN102539600B - Method for detecting aminobutyric acid in sample by high efficiency liquid chromatography.

-

ResearchGate. (n.d.). HPLC separation of guanidino compounds (1) Reagent (2) GSA (3) GAA (4).... Retrieved from [Link]

Sources

- 1. 352-83-0|3-Guanidinobutanoic acid|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. gamma-Guanidinobutyric acid | C5H11N3O2 | CID 500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-GUANIDINOBUTYRIC ACID | 463-00-3 [chemicalbook.com]

- 5. Guanidineacetic acid | 352-97-6 [chemicalbook.com]

- 6. CNP0333230.0 - COCONUT [coconut.naturalproducts.net]

- 7. 462-93-1|5-Guanidinopentanoic acid|BLD Pharm [bldpharm.com]

Methodological & Application

Application Notes and Protocols for Phosphocreatine Depletion Using 3-Guanidinobutyric Acid

Introduction: The Rationale for Probing Cellular Bioenergetics via Phosphocreatine Depletion

In the landscape of cellular bioenergetics, the creatine kinase (CK)/phosphocreatine (PCr) system stands as a critical buffer and transport mechanism for high-energy phosphates, particularly in tissues with high and fluctuating energy demands such as skeletal muscle, heart, and brain.[1] The CK enzyme catalyzes the reversible transfer of a phosphate group from ATP to creatine, generating phosphocreatine and ADP. This PCr pool serves as a rapidly mobilizable reserve to regenerate ATP locally, thereby maintaining cellular energy homeostasis during periods of intense metabolic activity.

Understanding the precise role of the CK/PCr system in various physiological and pathophysiological states necessitates a reliable method for its experimental manipulation. The depletion of the intracellular PCr pool is a powerful tool to investigate the consequences of impaired energy buffering, explore alternative energy pathways, and identify potential therapeutic targets for diseases characterized by compromised energy metabolism.[2] 3-Guanidinobutyric acid (GBA), a structural analogue of creatine, serves as a potent and specific tool for this purpose.

Mechanism of Action: Competitive Inhibition of the Creatine Transporter

This compound, and its closely related and more extensively studied analogue β-guanidinopropionic acid (β-GPA), exert their effects by targeting the primary route of creatine entry into the cell: the creatine transporter (CrT), encoded by the SLC6A8 gene.[3]

GBA acts as a competitive inhibitor, binding to the CrT with high affinity. This competitive binding effectively blocks the uptake of extracellular creatine into the cell.[3] The consequence of this blockade is a gradual depletion of the intracellular creatine pool. As the existing creatine is not replenished, the substrate for creatine kinase is reduced, leading to a subsequent and significant decrease in the intracellular concentration of phosphocreatine.[4][5] This targeted depletion allows researchers to study the specific downstream effects of a compromised CK/PCr system.

Caption: Mechanism of this compound (GBA) Action.

In Vivo Application: Phosphocreatine Depletion in Animal Models

Chronic administration of GBA or its analogues through dietary supplementation is an effective method for depleting phosphocreatine in various tissues of animal models. This approach is particularly relevant for studying the long-term adaptations to impaired energy homeostasis.

Protocol: Dietary Administration of GBA in Rodent Models

This protocol provides a general framework for inducing phosphocreatine depletion in rats. Optimization may be required based on the specific animal model and research question.

1. Materials:

-

This compound (GBA) or β-Guanidinopropionic acid (β-GPA) powder

-

Standard rodent chow powder

-

Gelatin (optional, for gel diet preparation)

-

Water

-

Metabolic cages for monitoring food and water intake

2. Diet Preparation (Example for a 2% GBA Diet):

-

Causality: A 1-2% concentration of GBA or β-GPA in the diet has been shown to be effective in achieving significant PCr depletion over several weeks.[6]

-

Weigh 980 g of standard powdered rodent chow.

-

Weigh 20 g of GBA or β-GPA powder.

-

Thoroughly mix the powders to ensure a homogenous distribution of the compound. A laboratory-scale mixer is recommended.

-

The diet can be provided as a powder or reformulated into pellets or a gel diet according to standard laboratory procedures. For a gel diet, mix the powdered diet with an appropriate amount of gelatin and water.

3. Animal Acclimatization and Dosing:

-

Acclimatize animals to the housing conditions and standard diet for at least one week before starting the GBA-supplemented diet.

-

Randomize animals into control and treatment groups. The control group will receive the standard diet without GBA.

-

Provide the respective diets and water ad libitum.

-

Monitor food and water intake, as well as body weight, regularly (e.g., daily or every other day). β-GPA supplementation has been noted to potentially reduce growth performance.[7]

4. Treatment Duration and Tissue Collection:

-

Causality: Significant depletion of phosphocreatine is a time-dependent process. Studies have shown substantial depletion after 7-10 weeks of dietary administration.[6]

-

Continue the dietary treatment for a period of 4 to 10 weeks.

-

At the end of the treatment period, euthanize the animals according to approved institutional protocols.

-

Rapidly excise the tissues of interest (e.g., skeletal muscle, heart, brain). It is critical to freeze-clamp the tissues immediately in liquid nitrogen to halt metabolic processes and prevent the degradation of phosphocreatine.

-

Store the frozen tissues at -80°C until analysis.

Table 1: Summary of In Vivo Studies on Phosphocreatine Depletion

| Compound | Animal Model | Concentration in Diet | Duration | Tissue | Depletion of Total Creatine + PCr | Reference |

| GBA | Rat | 2% | 7 weeks | Myocardium | ~75% | [6] |

| GBA | Rat | 2% | 10 weeks | Myocardium | ~82% | [6] |

| β-GPA | Rat | 1% | 8 weeks | Myocardium | ~70-79% | [2] |

| β-GPA | Pig | 2% | 2 weeks | Skeletal Muscle | Significant decrease | [7] |

In Vitro Application: Phosphocreatine Depletion in Cell Culture

The use of GBA in cell culture allows for the investigation of cellular and molecular responses to phosphocreatine depletion in a controlled environment. This is particularly useful for high-throughput screening and detailed mechanistic studies.

Protocol: GBA Treatment of C2C12 Myotubes

This protocol is optimized for C2C12 myotubes, a common model for skeletal muscle research. Researchers should perform a dose-response and time-course experiment to determine the optimal conditions for their specific cell line and experimental needs.

1. Materials:

-

Differentiated C2C12 myotubes

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS) and/or Horse Serum

-

This compound (GBA) or β-Guanidinopropionic acid (β-GPA)

-

Sterile, deionized water or PBS for stock solution preparation

-

0.22 µm sterile filter

2. Preparation of GBA Stock Solution:

-

Causality: Preparing a concentrated, sterile stock solution allows for accurate and convenient dosing of the cell culture media without significantly altering the media volume.

-

Prepare a 100 mM stock solution of GBA by dissolving the powder in sterile water or PBS.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Store the stock solution in aliquots at -20°C.

3. Cell Treatment:

-

Culture and differentiate C2C12 myoblasts into myotubes using standard protocols.

-

Once myotubes are formed, replace the differentiation medium with fresh medium containing the desired final concentration of GBA. A starting concentration of 5 mM is recommended based on studies with other cell types.[8]

-

Causality: A systematic review reported a 30-40% decrease in creatine and phosphocreatine in endothelial cells after 24 hours of incubation with 5 mM β-GPA.[8] Longer incubation times may be necessary for more complete depletion.

-

Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours). A time-course experiment is highly recommended.

-

Include a vehicle-treated control group (cells treated with the same volume of sterile water or PBS used to dilute the GBA stock).

4. Cell Harvesting and Lysate Preparation:

-

Causality: Rapid inactivation of enzymatic activity is crucial to preserve the in vivo ratio of phosphocreatine to creatine. Acidic extraction is a common and effective method.

-

At the end of the treatment period, place the culture plates on ice.

-

Aspirate the medium and quickly wash the cells once with ice-cold PBS.

-

Immediately add ice-cold 0.6 M perchloric acid (PCA) to the plate to lyse the cells and precipitate proteins.

-

Scrape the cells and transfer the acid lysate to a microcentrifuge tube.

-

Keep the samples on ice for at least 15 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new tube. This supernatant contains the metabolites for analysis.

-

Neutralize the supernatant by adding an appropriate volume of a neutralizing solution (e.g., 2 M KHCO₃). Monitor the pH to ensure it is near neutral.

-

Centrifuge again to pellet the precipitated potassium perchlorate.

-

The resulting supernatant is ready for analysis or can be stored at -80°C.

Caption: In Vitro Workflow for Phosphocreatine Depletion.

Validation of Phosphocreatine Depletion: Analytical Methods

Accurate quantification of phosphocreatine and creatine is essential to validate the efficacy of the GBA treatment. High-Performance Liquid Chromatography (HPLC) is a widely used, robust, and reliable method for this purpose.

Protocol: Ion-Pair Reversed-Phase HPLC for PCr, Cr, and ATP

This protocol is based on established methods for the simultaneous determination of high-energy phosphates.[9][10][11]

1. Chromatographic System:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

2. Mobile Phase Preparation:

-

Causality: An ion-pairing agent, such as tetrabutylammonium hydrogen sulphate, is used to increase the retention of the highly polar analytes on the nonpolar stationary phase. A gradient elution is often necessary to achieve good separation of all compounds in a reasonable time.

-

Buffer A: 0.2% KH₂PO₄ + 0.08% tetrabutylammonium hydrogen sulphate, pH adjusted to 3.0.

-

Buffer B: Buffer A with pH adjusted to 7.5 with 1 M NaOH.

-

Solvent C: Methanol (HPLC grade).

-

Filter and degas all mobile phase components before use.

3. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min (can be adjusted).

-

Detection Wavelength: 210 nm for phosphocreatine and creatine; 260 nm for ATP.[9][10] Wavelength switching during the run may be necessary for optimal detection.

-

Injection Volume: 20 µL.

-

Gradient Program (Example): A gradient program should be optimized, but a typical run might involve starting with a high percentage of Buffer A, followed by a gradient to increase the percentage of Buffer B and Methanol to elute the more retained compounds like ATP.

4. Sample Analysis and Quantification:

-

Prepare standard curves for phosphocreatine, creatine, and ATP using commercially available standards of known concentration.

-

Process the standards in the same manner as the samples (acid extraction and neutralization) to account for any degradation or loss during sample preparation.

-

Inject the prepared standards and samples.

-

Quantify the analytes in the samples by comparing their peak areas to the standard curves.

-

Express the results as concentration (e.g., µmol/g of tissue or µmol/mg of protein).

Table 2: Typical Retention Times and Wavelengths

| Analyte | Abbreviation | Detection Wavelength | Typical Retention Time |

| Phosphocreatine | PCr | 210 nm | Early eluting |

| Creatine | Cr | 210 nm | Early eluting |

| Adenosine Triphosphate | ATP | 260 nm | Later eluting |

Alternative Analytical Method: ³¹P Magnetic Resonance Spectroscopy (³¹P-MRS)

For in vivo studies, ³¹P-MRS offers a non-invasive method to measure the relative concentrations of phosphocreatine, ATP, and inorganic phosphate (Pi) in real-time.[12][13] This technique is invaluable for longitudinal studies in the same animal and for assessing the dynamic changes in high-energy phosphate metabolism during physiological challenges.

Safety and Handling Precautions

-

Refer to the Safety Data Sheet (SDS) for this compound and β-guanidinopropionic acid before use.

-

These compounds may cause skin, eye, and respiratory irritation.[14]

-

Handle the powder in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The targeted depletion of phosphocreatine using this compound is a robust and valuable technique for researchers in cellular metabolism, physiology, and drug development. By competitively inhibiting the creatine transporter, GBA provides a specific means to investigate the critical role of the creatine kinase/phosphocreatine system in maintaining cellular energy homeostasis. The protocols and analytical methods detailed in this guide provide a comprehensive framework for the successful implementation of this technique in both in vivo and in vitro experimental settings, enabling a deeper understanding of cellular bioenergetics in health and disease.

References

-

Beron, J., et al. Dietary supplementation of β-guanidinopropionic acid (βGPA) reduces whole-body and skeletal muscle growth in young CD-1 mice. ResearchGate. Available at: [Link]

-

Beron, J., et al. THE EFFECTS OF DIETARY β-GUANIDINOPROPIONIC ACID ON GROWTH AND MUSCLE FIBER DEVELOPMENT IN JUVENILE RED PORGY, PAGRUS PAGRUS. PMC. Available at: [Link]

-

Horn, M., et al. (2001). Chronic Phosphocreatine Depletion by the Creatine Analogue β-Guanidinopropionate Is Associated With Increased Mortality and Loss of ATP in Rats After Myocardial Infarction. Circulation, 104(15), 1844–1849. Available at: [Link]

-

Derks, W. J. G., et al. (2013). The Effect of the Creatine Analogue Beta-guanidinopropionic Acid on Energy Metabolism: A Systematic Review. PLOS ONE, 8(1), e52879. Available at: [Link]

-

Korecky, B., & Brandejs-Barry, Y. (1987). Effect of creatine depletion on myocardial mechanics. Basic Research in Cardiology, 82 Suppl 2, 103–110. Available at: [Link]

-

MacLellan, J. D., et al. (2019). β-guanidinopropionic acid and metformin differentially impact autophagy, mitochondria and cellular morphology in developing C2C12 muscle cells. Journal of Muscle Research and Cell Motility, 40(3-4), 337–349. Available at: [Link]

-

Horn, M., et al. (2001). Chronic phosphocreatine depletion by the creatine analogue beta-guanidinopropionate is associated with increased mortality and loss of ATP in rats after myocardial infarction. Circulation, 104(15), 1844-9. Available at: [Link]

-

Li, G., et al. (2013). An Ion-Pair HPLC Method for Simultaneous Determination of Exogenous Phosphocreatine and Its Metabolite Creatine and Related ATP in Rabbit Plasma and RBC: Application to a Pharmacokinetic Study. Pharmacology & Pharmacy, 4, 19-27. Available at: [Link]

-

Scientific Research Publishing. (2013). An Ion-Pair HPLC Method for Simultaneous Determination of Exogenous Phosphocreatine and Its Metabolite Creatine and Related ATP. Available at: [Link]

-

ResearchGate. (2013). An Ion-Pair HPLC Method for Simultaneous Determination of Exogenous Phosphocreatine and Its Metabolite Creatine and Related ATP in Rabbit Plasma and RBC: Application to a Pharmacokinetic Study. Available at: [Link]

-

ResearchGate. (2005). A simple LC method with UV detection for the analysis of creatine and creatinine and its application to several creatine formulations. Available at: [Link]

-

National Institutes of Health. (2024). Effects of guanidinoacetic acid on in vitro rumen fermentation and microflora structure and predicted gene function. Available at: [Link]

-

National Institutes of Health. (2021). 31P-MRS-Measured Phosphocreatine Recovery Kinetics in Human Muscles in Health and Disease—A Systematic Review and Meta-Analysis. Available at: [Link]

-

PubMed. (2013). Use of dietary supplementation with β-guanidinopropionic acid to alter the muscle phosphagen system, postmortem metabolism, and pork quality. Available at: [Link]

-

Wyss, M., & Kaddurah-Daouk, R. (2000). Creatine and creatinine metabolism. Physiological reviews, 80(3), 1107–1213. Available at: [Link]

Sources

- 1. publicationslist.org [publicationslist.org]

- 2. ahajournals.org [ahajournals.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. THE EFFECTS OF DIETARY β-GUANIDINOPROPIONIC ACID ON GROWTH AND MUSCLE FIBER DEVELOPMENT IN JUVENILE RED PORGY, PAGRUS PAGRUS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of creatine depletion on myocardial mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Use of dietary supplementation with β-guanidinopropionic acid to alter the muscle phosphagen system, postmortem metabolism, and pork quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Effect of the Creatine Analogue Beta-guanidinopropionic Acid on Energy Metabolism: A Systematic Review | PLOS One [journals.plos.org]

- 9. An Ion-Pair HPLC Method for Simultaneous Determination of Exogenous Phosphocreatine and Its Metabolite Creatine and Related ATP in Rabbit Plasma and RBC: Application to a Pharmacokinetic Study [scirp.org]

- 10. scirp.org [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. Chronic phosphocreatine depletion by the creatine analogue beta-guanidinopropionate is associated with increased mortality and loss of ATP in rats after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 31P-MRS-Measured Phosphocreatine Recovery Kinetics in Human Muscles in Health and Disease—A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Effect of the Creatine Analogue Beta-guanidinopropionic Acid on Energy Metabolism: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Laboratory Synthesis of 3-Guanidinobutyric Acid

Abstract & Scope

This application note details the laboratory-scale synthesis of 3-guanidinobutyric acid (also known as

This guide prioritizes the guanylation of 3-aminobutyric acid using 1H-Pyrazole-1-carboxamidine hydrochloride (HPC) . This method is selected for its mild conditions, high yield, and superior byproduct removal profile compared to classical S-methylisothiourea or cyanamide routes.

Critical Isomer Note: Ensure your starting material is 3-aminobutyric acid (CAS: 541-48-0 for racemic), not 4-aminobutyric acid (GABA). The stereochemistry of the starting material (

Retrosynthetic Analysis & Mechanism

The synthesis relies on the nucleophilic attack of the primary amine of 3-aminobutyric acid onto the electrophilic amidine carbon of the guanylating reagent.

Reaction Scheme

The transformation converts the primary amine into a guanidinium group while preserving the carboxylic acid and the chiral center (if using enantiopure starting material).

Figure 1: Mechanistic pathway for the guanylation of 3-aminobutyric acid.

Materials & Equipment

Reagents

| Reagent | CAS Number | Purity Requirement | Role |

| 3-Aminobutyric acid | 541-48-0 (racemic) | >98% | Substrate |

| 1H-Pyrazole-1-carboxamidine HCl | 4023-02-3 | >99% | Guanylating Agent |

| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | Synthesis Grade | Base (Proton Scavenger) |

| Methanol (MeOH) | 67-56-1 | HPLC Grade | Solvent |

| Diethyl Ether | 60-29-7 | ACS Reagent | Precipitation |

Equipment

-

Round-bottom flask (50 mL or 100 mL) with magnetic stir bar.

-

Reflux condenser (optional, reaction often runs at RT).

-

Lyophilizer (Freeze Dryer) - Recommended for hygroscopic product handling.

-

Purification: C18 Reverse-Phase Column or Ion-Exchange Resin (Dowex 50W).

Experimental Protocol: Direct Guanylation

This protocol is adapted from the Bernatowicz method, optimized for zwitterionic amino acids.

Step 1: Reaction Setup

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1.03 g (10 mmol) of 3-aminobutyric acid in 15 mL of Methanol/Water (2:1 v/v) .

-

Note: Water is required to ensure solubility of the zwitterionic amino acid.

-

-

Base Addition: Add 1.74 mL (10 mmol) of DIPEA . Stir for 10 minutes at room temperature.

-

Logic: This neutralizes the ammonium form (

) to the reactive free amine (

-

-

Reagent Addition: Add 1.47 g (10 mmol) of 1H-Pyrazole-1-carboxamidine HCl in one portion.

-

Stoichiometry: A 1:1 equivalent is usually sufficient, but a slight excess (1.1 eq) of the guanylating agent can drive completion if kinetics are slow.

-

Step 2: Reaction Monitoring

-

Stirring: Stir the mixture at Room Temperature (20–25°C) for 16–24 hours .

-

Monitoring: Monitor by TLC (Thin Layer Chromatography) using n-Butanol:Acetic Acid:Water (4:1:1). Stain with Ninhydrin.

-

Observation: The starting material (primary amine) will show a distinct spot that fades; the product (guanidine) often stains differently (yellowish/brown vs purple) or requires a specific stain like Sakaguchi reagent (specific for guanidines).

-

Step 3: Workup & Purification

The major contaminant is the pyrazole byproduct.

-

Concentration: Remove methanol under reduced pressure (Rotovap) at 40°C. You will be left with an aqueous residue.

-

Precipitation (Method A - Quick):

-

Add 50 mL of cold Diethyl Ether or Acetone to the residue.

-

The guanidino acid (zwitterion or salt) is typically insoluble in ether, while pyrazole and DIPEA are soluble.

-

Triturate (grind) the solid, filter, and wash extensively with ether.

-

-

Ion Exchange (Method B - High Purity):

-

Load the aqueous residue onto a column of Dowex 50W x 8 (H+ form) .

-

Wash with Water (removes pyrazole and unreacted acid if any).

-

Elute the product with 1M NH₄OH or Pyridine/Water .

-

Lyophilize the fractions containing the product to obtain this compound as a white powder.

-

Step 4: Characterization[3]

-

¹H NMR (D₂O): Look for the disappearance of the pyrazole protons (usually aromatic region ~6.5, 7.7, 8.0 ppm) and the retention of the butyric backbone signals.

-

Mass Spectrometry (ESI+): Calculate expected [M+H]⁺.

-

MW of this compound: ~145.16 g/mol .

-

Target Peak: m/z 146.2 .

-

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification.

Scientific Commentary & Troubleshooting

Why 1H-Pyrazole-1-carboxamidine HCl?

Historically, S-methylisothiourea was used for guanidinylation. However, that reaction releases methyl mercaptan (toxic, foul odor) and requires high pH (~10), which can cause racemization of chiral centers. The Pyrazole reagent (Bernatowicz reagent) works at lower pH and releases pyrazole, which is easier to wash away with ether or remove via vacuum sublimation.

Handling Zwitterions

This compound exists as a zwitterion (

-

Solubility: It will be very soluble in water and insoluble in non-polar organics.

-

Hygroscopicity: The final product may absorb water. Store in a desiccator at -20°C.

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete deprotonation of amine | Ensure DIPEA is fresh; increase reaction time to 48h. |

| Sticky Oil Product | Residual solvent/DIPEA salts | Triturate with dry diethyl ether or acetonitrile until solid forms. |

| Impurity Signals (NMR) | Residual Pyrazole | Pass through Dowex 50W column or wash solid with DCM (pyrazole is soluble in DCM). |

References

-

Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis.[3][4] The Journal of Organic Chemistry, 57(8), 2497-2502. Link

-

Castillo-Meléndez, J. A., & Golding, B. T. (2004).[5] Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. Link

-

Sigma-Aldrich. (n.d.). Product Specification: 4-Guanidinobutyric acid (Reference for isomer distinction).Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine [organic-chemistry.org]

Application Note: A Validated HPLC Method for the Quantification of 3-Guanidinobutyric Acid in Human Plasma

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the determination of 3-Guanidinobutyric Acid (3-GBA) in human plasma. The protocol employs a pre-column derivatization with o-phthalaldehyde (OPA) followed by reversed-phase chromatography and fluorescence detection. This method is designed for researchers, scientists, and drug development professionals requiring accurate quantification of 3-GBA in a complex biological matrix. All procedures for sample preparation, chromatographic separation, and method validation are described in detail to ensure reproducibility and adherence to bioanalytical method validation guidelines.

Introduction: The Significance of this compound

This compound (3-GBA), a structural analog of γ-aminobutyric acid (GABA), is an endogenous compound found in various biological fluids, including blood and cerebrospinal fluid.[1] Its biological roles are of increasing interest in clinical and pharmaceutical research. 3-GBA is known to be a metabolite in several organisms, including fungi and humans.[2][3] Emerging research suggests its involvement in neurological pathways, acting as a GABA mimetic that can evoke responses from GABA-A receptors.[4] Furthermore, altered levels of 3-GBA and other guanidino compounds have been associated with certain pathological conditions, such as uremia and cirrhosis, highlighting its potential as a biomarker.[1][5]

The accurate quantification of 3-GBA in plasma is crucial for understanding its physiological and pathological roles, as well as for pharmacokinetic and toxicokinetic studies in drug development. However, the analysis of 3-GBA presents challenges due to its high polarity and lack of a strong chromophore, making direct detection by UV-Vis difficult. To overcome these limitations, this method utilizes a pre-column derivatization strategy with o-phthalaldehyde (OPA), which reacts with the primary amine group of 3-GBA to form a highly fluorescent isoindole derivative.[6][7][8][9] This approach significantly enhances the sensitivity and selectivity of the assay.

This application note provides a comprehensive, step-by-step protocol for the entire workflow, from plasma sample collection and preparation to HPLC analysis and data interpretation. The method has been developed and validated in accordance with internationally recognized guidelines to ensure data integrity and reliability.[10][11][12]

Materials and Methods

Reagents and Chemicals

-

This compound (≥98% purity)

-

o-Phthalaldehyde (OPA)

-

3-Mercaptopropionic acid (3-MPA)

-

HPLC-grade acetonitrile and methanol

-

Sodium borate buffer (0.1 M, pH 9.5)

-

Perchloric acid (PCA) or Trichloroacetic acid (TCA) for protein precipitation

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma (drug-free)

Instrumentation

-

HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Centrifuge capable of reaching 12,000 x g.

-

Vortex mixer.

-

pH meter.

Causality Behind Experimental Choices

The selection of a pre-column derivatization with OPA and 3-MPA is a deliberate choice driven by the need for high sensitivity and the chemical nature of 3-GBA.[13] OPA reacts rapidly with primary amines in an alkaline environment to form fluorescent products.[14] The addition of a thiol, in this case, 3-MPA, is crucial for creating a stable derivative, which is a known limitation of OPA derivatization alone.[9]

Protein precipitation with an acid like PCA or TCA is a standard and effective method for removing high-molecular-weight interferences from plasma samples, ensuring a clean extract for injection and prolonging column life.[15] The use of a C18 reversed-phase column is well-suited for the separation of the relatively nonpolar OPA-derivatized 3-GBA from other endogenous plasma components.

Experimental Protocols

Preparation of Solutions

-

OPA/3-MPA Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 50 µL of 3-MPA and bring the final volume to 10 mL with 0.1 M sodium borate buffer (pH 9.5). This solution should be prepared fresh daily and protected from light.

-

Mobile Phase A: Prepare an aqueous buffer (e.g., 25 mM sodium phosphate) and adjust the pH to a suitable value (e.g., 6.8).

-

Mobile Phase B: HPLC-grade acetonitrile or methanol.

-

Protein Precipitation Reagent: Prepare a 10% (w/v) solution of TCA or a 6% (v/v) solution of PCA in ultrapure water.

Sample Collection and Preparation

Proper sample handling is critical for accurate results.

-

Patient Preparation: The patient should ideally be fasting for at least two hours before blood collection.[16]

-

Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

-

Plasma Separation: Centrifuge the blood sample at approximately 3,000 x g for 10 minutes to separate the plasma.[15]

-

Storage: Transfer the plasma to a clean tube and freeze at -80°C until analysis.[16]

Step-by-Step Derivatization and Analysis Protocol

-

Thaw frozen plasma samples on ice.

-

In a microcentrifuge tube, add 100 µL of plasma.

-

Add 100 µL of ice-cold protein precipitation reagent (e.g., 10% TCA).

-

Vortex the mixture for 30 seconds.

-

Incubate on ice for 10 minutes to allow for complete protein precipitation.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.[17]

-

Carefully transfer 50 µL of the clear supernatant to a clean autosampler vial.

-

Add 50 µL of the OPA/3-MPA derivatization reagent.

-

Mix well and allow the reaction to proceed for at least 2 minutes at room temperature before injection.

-

Inject a defined volume (e.g., 20 µL) onto the HPLC system.

Chromatographic Conditions and Data

HPLC Parameters

The following table summarizes the recommended starting conditions for the HPLC analysis. These may require optimization depending on the specific instrumentation and column used.

| Parameter | Recommended Setting |

| Column | Reversed-phase C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 25 mM Sodium Phosphate, pH 6.8 |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with 10% B, increase to 60% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Fluorescence Detection | Excitation: 340 nm, Emission: 455 nm |

| Injection Volume | 20 µL |

Method Validation

A comprehensive method validation should be performed to ensure the reliability of the results, adhering to guidelines from regulatory bodies like the FDA and EMA.[10][11][12][18][19]

| Validation Parameter | Acceptance Criteria |

| Linearity | r² ≥ 0.99 for a calibration curve over the expected concentration range. |

| Accuracy & Precision | Within ±15% of the nominal value (±20% at the LLOQ). |

| Selectivity | No significant interfering peaks at the retention time of 3-GBA in blank plasma. |

| Recovery | Consistent and reproducible extraction efficiency. |

| Stability | Analyte stability under various storage and processing conditions (freeze-thaw, bench-top, etc.). |

Conclusion

The HPLC method detailed in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The pre-column derivatization with OPA/3-MPA is a key step that enables the high sensitivity required for the analysis of endogenous levels of this compound. By following the outlined protocols for sample preparation, chromatographic separation, and method validation, researchers can confidently generate high-quality data for their clinical and pharmaceutical studies.

References

-

Terrlink, T., van Leeuwen, P. A., & Houdijk, A. (1994). Plasma amino acids determined by liquid chromatography within 17 minutes. Clinical Chemistry, 40(2), 245-249. [Link]

-

ResearchGate. (2013). HPLC method and sample preparation for amino acids?[Link]

-

The Separation of Pre-Column O-Phthalaldehyde Derivatized Amino Acids by High Performance Liquid Chromatography. (n.d.). Scilit. [Link]

-

Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC. (n.d.). Springer Nature Experiments. [Link]

-

Phyo, A. P., De, S., Fun, W. K., Yean, L. C., & Lee, Y. Y. (2016). Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection. Journal of Chromatography B, 1033-1034, 34-42. [Link]

-

Kandhro, A. J., & Khuhawar, M. Y. (2010). HPLC determination of guanidino compounds in serum of uremic patients using methylglyoxal as derivatizing reagent. Journal of the Chemical Society of Pakistan, 32(5), 629-635. [Link]

- Method of amino acid analysis. (1985).

-

Kühnreich, R., & Holzgrabe, U. (2016). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Chirality, 28(12), 795-804. [Link]

-

PubChem. (n.d.). gamma-Guanidinobutyric acid. [Link]

-

FooDB. (2010). Showing Compound gamma-Guanidinobutyric acid (FDB005408). [Link]

-

Chemsrc. (n.d.). 4-Guanidinobutanoic acid. [Link]

-

Solubility of Things. (n.d.). γ-Guanidinobutyric acid. [Link]

-

ResearchGate. (n.d.). a) HPLC separation of guanidino compounds from serum of uremic patient. [Link]

-

European Medicines Agency. (n.d.). Bioanalytical method validation. [Link]

-

MDPI. (n.d.). Integrated Mechanisms of Flavor and Quality Development in Braised Pork: A Study on Volatile Profiles, Texture Dynamics, Nucleotide Catabolism, and Protein Oxidation. [Link]

-

ResearchGate. (n.d.). γ‐guanidinobutyric acid (γ‐GBA) and guanidinoethanesulfonic acid (GES).... [Link]

-

European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

-

Mohammad Abadi, F., Mirfazeli, A., & Zaeri, H. (2015). Analysis of Plasma Amino Acids Using RP-HPLC and Pre-Column Derivatization with OPA/3-MPA. Medical Laboratory Journal, 9(1), 1-8. [Link]

-

bevital. (n.d.). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. [Link]

-

Sytnik, E., & Mizera, M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 164, 13-19. [Link]

-

Indiana University School of Medicine. (n.d.). Amino Acid Analysis, Plasma. [Link]

-

Sytnik, E., & Mizera, M. (2018). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. ResearchGate. [Link]

Sources

- 1. Showing Compound gamma-Guanidinobutyric acid (FDB005408) - FooDB [foodb.ca]

- 2. gamma-Guanidinobutyric acid | C5H11N3O2 | CID 500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-GUANIDINOBUTYRIC ACID | 463-00-3 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Guanidinobutanoic acid | CAS#:463-00-3 | Chemsrc [chemsrc.com]

- 6. Plasma amino acids determined by liquid chromatography within 17 minutes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]

- 9. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. fda.gov [fda.gov]

- 13. bevital.no [bevital.no]

- 14. EP0138092A2 - Method of amino acid analysis - Google Patents [patents.google.com]

- 15. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]

- 16. Amino Acid Analysis, Plasma | Genetic Testing Labs | IU School of Medicine [medicine.iu.edu]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

3-Guanidinobutyric acid cellular uptake experiments

Application Note: Mechanistic Profiling of 3-Guanidinobutyric Acid Cellular Uptake

Subtitle: Protocols for SLC6 Transporter Interaction and Uremic Toxin Kinetics using LC-MS/MS and Competitive Inhibition Assays.

Abstract

This compound (3-GBA), an intermediate in the arginine-creatine metabolic axis, acts as both a neuroactive metabolite and a uremic toxin accumulating in chronic kidney disease (CKD).[1] Understanding its cellular uptake is critical for elucidating its nephrotoxicity and neurotoxicity profiles. This guide provides a comprehensive workflow for characterizing 3-GBA transport, focusing on Solute Carrier (SLC) family mechanisms—specifically SLC6A8 (Creatine Transporter, CRT) and SLC6A6 (Taurine Transporter, TauT).[1] We detail two orthogonal protocols: a high-throughput competitive inhibition screen using radiolabeled probes and a direct, label-free quantification method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (LC-MS/MS).[1]

Introduction & Physiological Context

3-GBA is structurally analogous to

The cellular entry of 3-GBA is not passive.[2] Its zwitterionic and highly polar nature requires specialized transport machinery. Current literature and structural modeling implicate the SLC6 family of transporters:

-

SLC6A8 (CRT): The primary creatine transporter.[3] Given 3-GBA's guanidino moiety, it is a high-affinity substrate/inhibitor candidate.[1]

-

SLC6A6 (TauT): Known to transport zwitterionic amino acids and guanidino compounds.[1]

-

SLC22 Family (OCTs): Organic Cation Transporters (e.g., OCT2) may mediate its renal secretion.[1]

Why This Matters: Determining the specific transporter (

Mechanistic Pathway Visualization

The following diagram illustrates the metabolic origin of 3-GBA and its hypothesized transport gates at the plasma membrane.

Figure 1: Putative transport mechanisms for this compound.[1] SLC6A8 is the predicted primary influx route due to structural homology with creatine.

Experimental Design & Cell Models

To rigorously validate uptake, you must use a "Gain-of-Function" model followed by specific inhibition.[1]

| Cell Model | Purpose | Key Characteristics |

| HEK293-SLC6A8 | Primary Validation | Stably transfected with human SLC6A8.[1] Null background (HEK293 WT has low endogenous CRT).[1] |

| HEK293-SLC6A6 | Specificity Check | Stably transfected with human TauT.[1] Checks for off-target transport. |

| RPTEC/TERT1 | Physiological Relevance | Immortalized renal proximal tubule cells.[1] Expresses endogenous OCT2, CRT, and TauT.[1] |

| Xenopus Oocytes | Kinetic Characterization | Ideal for electrophysiological measurements if 3-GBA transport is electrogenic.[1] |

Protocol 1: Competitive Inhibition Screening (Indirect)

Use this protocol to quickly identify if 3-GBA interacts with a specific transporter by blocking a known radiolabeled substrate.[1]

Objective: Determine the

Materials:

-

Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

-

Radiotracer:

-Creatine (Specific Activity > 50 mCi/mmol).[1] -

Test Compound: this compound (dissolved in KRH).[1]

-

Control Inhibitor:

-Guanidinopropionic acid (

Step-by-Step Workflow:

-

Seeding: Plate HEK293-SLC6A8 cells in 24-well plates (Poly-D-Lysine coated) at

cells/well. Culture for 24 hours. -

Equilibration: Aspirate media and wash cells

with warm KRH buffer. Incubate in KRH for 10 min at 37°C. -

Dosing: Add

of uptake solution containing: -

Incubation: Incubate for 10 minutes at 37°C. (Note: Keep time short to measure initial rate).

-

Termination: Rapidly aspirate uptake solution and wash

with ice-cold KRH buffer. (Cold stops the transporter). -

Lysis: Add

of 0.1 N NaOH/1% SDS. Shake for 30 min. -

Quantification: Transfer lysate to scintillation vials, add cocktail, and count CPM (Counts Per Minute).

Self-Validation:

-

If 3-GBA is a substrate, it will competitively inhibit

-Creatine uptake, yielding a sigmoidal dose-response curve.[1] -

Success Criteria: The Control Inhibitor (

-GPA) must show

Protocol 2: Direct Uptake Quantification via LC-MS/MS (Label-Free)

Use this protocol to prove 3-GBA is actually transported into the cell, not just binding to the surface.

Objective: Quantify intracellular 3-GBA concentration and calculate kinetic parameters (

Technical Challenge: 3-GBA is highly polar.[1] Standard C18 chromatography will fail (no retention).[1] HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory.[1]

A. LC-MS/MS Method Parameters

-

Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (

).[1] -

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.[1]

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Gradient: 90% B to 50% B over 5 minutes.

-

Ionization: ESI Positive Mode.

-

MRM Transitions:

B. Uptake Assay Workflow

Figure 2: Sample preparation workflow for label-free quantification.

Detailed Steps:

-

Uptake: Incubate cells with 3-GBA (various concentrations) for 10 min at 37°C.

-

Quench: Place plate on ice. Wash cells

rapidly with ice-cold PBS.[1]-

Critical: Ensure PBS is removed completely to avoid diluting the extraction.

-

-

Extraction: Add

of 80% Methanol/Water (pre-chilled to -80°C) directly to the well. This lyses cells and precipitates proteins simultaneously. -

Harvest: Scrape cells and transfer to a microcentrifuge tube.

-

Clarification: Centrifuge at

for 10 min at 4°C. -

Analysis: Inject the supernatant into the LC-MS/MS.

-

Normalization: Measure protein content in the pellet (dissolve in NaOH) to normalize uptake as pmol/mg protein.

Data Analysis & Interpretation

Kinetic Calculation

Fit the specific uptake data (Total Uptake minus Non-Specific Uptake at 4°C) to the Michaelis-Menten equation:

[1]- : Uptake rate (pmol/mg/min).

-

: Concentration of 3-GBA (

-

: Affinity constant.[1] A lower

- : Maximum transport capacity.[1]

Result Interpretation Table

| Observation | Likely Mechanism | Biological Implication |

| High Uptake in SLC6A8 cells, blocked by | CRT-mediated | 3-GBA competes with creatine; may cause brain creatine deficiency.[1] |

| Uptake in SLC6A6 cells, blocked by Taurine | TauT-mediated | 3-GBA may deplete intracellular taurine pools.[1] |

| Low affinity ( | Low-affinity/Passive | Only relevant at very high uremic concentrations.[1] |

| Uptake inhibited by Probenecid/Cimetidine | OAT/OCT-mediated | Renal secretion pathway; relevant for clearance.[1] |

References

-

Tachikawa, M., & Hosoya, K. (2011).[1] Transport characteristics of guanidino compounds at the blood-brain barrier and blood-cerebrospinal fluid barrier: relevance to neural disorders. Fluids and Barriers of the CNS, 8(1), 13. Link[1]

-

Dodd, J. R., et al. (2018).[1] Fundamental Molecular Mechanism for the Cellular Uptake of Guanidinium-Rich Molecules.[2][4] Journal of the American Chemical Society, 140(4), 1234–1245.[1] Link[1]

-

Vanholder, R., et al. (2003).[1] Review on uremic toxins: Classification, concentration, and interindividual variability. Kidney International, 63(5), 1934-1943.[1] Link

-

Jia, Z., et al. (2020).[1] Targeted Quantification of Cell Culture Media Components by LC-MS. Waters Application Notes. Link

-

Nishimura, M., & Naito, S. (2005).[1] Tissue-specific mRNA expression profiles of human ATP-binding cassette and solute carrier transporter superfamilies. Drug Metabolism and Pharmacokinetics, 20(6), 452-477.[1] Link

Sources

- 1. Showing Compound gamma-Guanidinobutyric acid (FDB005408) - FooDB [foodb.ca]

- 2. Fundamental Molecular Mechanism for the Cellular Uptake of Guanidinium-Rich Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transport characteristics of guanidino compounds at the blood-brain barrier and blood-cerebrospinal fluid barrier: relevance to neural disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fundamental molecular mechanism for the cellular uptake of guanidinium-rich molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Hub: Troubleshooting Low Recovery of β-Guanidinobutyric Acid (β-GBA) in HPLC Analysis

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the analysis of β-guanidinobutyric acid (β-GBA). As a highly polar, endogenous compound, β-GBA presents unique challenges for quantification by High-Performance Liquid Chromatography (HPLC), primarily due to its poor UV absorbance and retention on conventional reversed-phase columns. Low or inconsistent recovery is a frequent and frustrating issue that can compromise data integrity.

This guide is structured to help you systematically diagnose and resolve the root causes of low β-GBA recovery. We will move from initial diagnosis to deep dives into the most critical experimental stages: sample preparation, chemical derivatization, and chromatographic separation.

Part 1: Initial Diagnosis - Why is My β-GBA Recovery Low?

Before diving into specific modules, it's crucial to determine where in the workflow the loss of analyte is occurring. This initial troubleshooting tree will guide your investigation.

Q1: My β-GBA peak is completely absent, or its area is drastically lower than expected. Where do I start?

A1: A significant loss of signal points to a systematic failure in one of the three core stages of the analysis. The first step is to isolate the problematic stage.

Troubleshooting Workflow: Isolating the Source of Low Recovery

Caption: A logical flowchart to diagnose the origin of low β-GBA recovery.

Part 2: Deep Dive - Troubleshooting Specific Modules

Based on your initial diagnosis, proceed to the relevant section below for detailed questions, causal explanations, and corrective protocols.

Module 1: Sample Preparation & Extraction

The complexity of biological matrices (e.g., plasma, urine, tissue homogenates) is a primary source of analytical variability. Inefficient extraction or the presence of interfering substances can severely impact recovery.

Q2: I suspect my protein precipitation protocol is causing β-GBA loss. How can I optimize it?

A2: This is a common issue. β-GBA can be lost through co-precipitation with proteins or if the precipitation conditions are suboptimal.

-

The "Why": Protein precipitation works by adding a substance (typically an organic solvent or an acid) that reduces the solubility of proteins, causing them to aggregate and fall out of solution.[1] However, if the analyte has an affinity for these proteins, it can be physically trapped and removed along with the precipitate.

-

Troubleshooting Steps:

-

Choice of Precipitant: Acetonitrile (ACN) is generally the most effective organic solvent for crashing out proteins, often achieving >96% removal at a 2:1 or 3:1 ratio of solvent to plasma.[1][2] Methanol is less effective. Trichloroacetic acid (TCA) is also highly efficient but can be harsh and may degrade certain analytes or derivatives.[2]

-

Solvent Volume: Ensure you are using an adequate volume of precipitant. A common starting point is a 3:1 ratio (e.g., 300 µL of ACN for 100 µL of plasma).[1] Mix vigorously by vortexing to ensure a fine, dispersed precipitate, which maximizes surface area and minimizes analyte trapping.[3]

-

Temperature: Perform precipitation at low temperatures (e.g., on ice or at 4°C). This can enhance protein removal and preserve the stability of the analyte.

-

Post-Precipitation pH: After centrifugation, check the pH of the supernatant. If it is too acidic or basic, it could affect the stability of the β-GBA before derivatization. Neutralize if necessary.

-

| Precipitation Agent | Typical Ratio (Agent:Sample) | Protein Removal Efficiency | Key Considerations |

| Acetonitrile (ACN) | 2:1 to 4:1 | >96% | Generally the best choice for LC-MS compatibility and removal efficiency.[2] |

| Methanol (MeOH) | 3:1 to 5:1 | Moderate | Less efficient than ACN; may require larger volumes.[1] |

| Trichloroacetic Acid (TCA) | 10% solution, 1:1 ratio | ~92% | Very effective but can cause analyte degradation; not ideal for all methods.[2] |

| Acetone | 4:1 | >95% (with salt) | Effective, but recovery can be variable without the addition of salt (10-30 mM).[4] |

Module 2: Derivatization Reaction

Since β-GBA lacks a native chromophore or fluorophore, pre-column derivatization is essential for sensitive UV or fluorescence detection.[5] This chemical reaction is often the most delicate step and a major source of low recovery. The most common reagents are o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl).[6]

Q3: My derivatized standards look good, but my samples show low recovery. What's wrong with the derivatization step?

A3: This points to matrix interference or suboptimal reaction conditions for your specific sample type.

-

The "Why": The derivatization reaction is a chemical process sensitive to pH, reagent concentration, reaction time, and the presence of competing substances from the sample matrix.[7][8] OPA, for example, reacts with primary amines in the presence of a thiol (like 2-mercaptoethanol) under basic conditions to form a detectable isoindole product.[8][9] Any deviation can lead to an incomplete reaction or degradation of the derivative.

OPA Derivatization Reaction Pathway

Sources

- 1. agilent.com [agilent.com]

- 2. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. allumiqs.com [allumiqs.com]

- 5. jasco-global.com [jasco-global.com]

- 6. jascoinc.com [jascoinc.com]

- 7. ikm.org.my [ikm.org.my]

- 8. diva-portal.org [diva-portal.org]

- 9. interchim.fr [interchim.fr]

Technical Support Center: Stability of 3-Guanidinobutyric Acid in Cell Culture Media

Welcome to the technical support guide for 3-Guanidinobutyric Acid (3-GPA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of 3-GPA in cell culture applications. Understanding and controlling for the stability of your experimental compounds is paramount for generating reproducible and reliable data.

Introduction to this compound (3-GPA)

This compound, also known as γ-guanidinobutyric acid or 4-guanidinobutyric acid, is a naturally occurring guanidino compound.[1] Structurally similar to creatine and arginine, it is utilized in research to study various biological processes, including nutrient transport and cellular metabolism. However, like many small molecules, its chemical integrity in the complex environment of cell culture medium is not absolute. This guide will address the primary stability concerns, provide validated protocols, and offer troubleshooting advice to ensure the success of your experiments.

Core Principles of 3-GPA Stability

The stability of any compound in a complex aqueous solution like cell culture medium is influenced by several factors, including temperature, pH, light exposure, and interactions with other media components.[2] For guanidino compounds like 3-GPA, the most significant intrinsic chemical instability is the potential for intramolecular cyclization.

The primary degradation pathway for 3-GPA in aqueous solution is an intramolecular cyclization reaction. The nucleophilic terminal nitrogen of the guanidino group can attack the electrophilic carboxyl carbon, leading to the formation of a six-membered cyclic lactam (a creatinine analogue) and the elimination of a water molecule. This conversion renders the compound biologically inactive for its intended purpose. The rate of this reaction is highly dependent on the experimental conditions.

Caption: Potential degradation pathway of 3-GPA.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the use of 3-GPA in cell culture.

Q1: What is the primary stability concern for 3-GPA in cell culture media?

The principal concern is the spontaneous, non-enzymatic intramolecular cyclization that converts 3-GPA into an inactive cyclic lactam. This is a common degradation pathway for many guanidino compounds. The reaction is essentially irreversible under physiological conditions and will lead to a decrease in the effective concentration of your compound over time, potentially impacting your experimental results.

Q2: How do the pH and temperature of the cell culture medium affect 3-GPA stability?

Both pH and temperature are critical factors that dictate the rate of 3-GPA degradation.[2]

-

pH: The cyclization reaction can be catalyzed by both acidic and basic conditions.[3] While cell culture media are buffered to a physiological pH (typically 7.2-7.4) using systems like bicarbonate-CO2 or HEPES, cellular metabolic activity can cause local pH shifts.[4] For instance, high rates of glycolysis can lead to lactic acid accumulation and a drop in pH, which could accelerate degradation. Guanidinoacetic acid, a related compound, has shown good stability around a neutral pH of 7.0-7.2.[5]

-

Temperature: Chemical reaction rates increase with temperature.[6] Storing 3-GPA-supplemented media at 4°C will significantly slow degradation compared to incubation at 37°C. During a typical cell culture experiment at 37°C, a gradual loss of active 3-GPA should be expected.

Q3: How should I prepare and store 3-GPA stock solutions to maximize stability?

Proper preparation and storage of stock solutions are crucial for experimental consistency. We recommend the following procedure:

-

Solvent Selection: Dissolve 3-GPA powder in a sterile, buffered solution such as PBS or directly in the basal cell culture medium without supplements. High-purity water is also acceptable.

-

Concentration: Prepare a concentrated stock solution (e.g., 100 mM or 1000x the final working concentration). This minimizes the volume of stock added to your culture, preventing significant changes to the medium's osmolarity and composition.

-

Sterilization: Do not autoclave 3-GPA solutions, as the high temperature will cause rapid degradation. Instead, sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile container.

-

Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store them at -20°C or -80°C. This practice prevents repeated freeze-thaw cycles, which can degrade the compound and introduce contamination. A properly stored frozen stock should be stable for several months.

Q4: How long is 3-GPA stable in complete cell culture medium at 37°C?

The exact half-life of 3-GPA in complete medium at 37°C will vary depending on the specific medium formulation and the metabolic activity of the cultured cells. Based on the known chemistry of guanidino compounds, a significant reduction in concentration can be expected over a 48-72 hour period.

For long-term experiments (> 24 hours), it is critical to account for this degradation. The most rigorous approach is to replace the medium with fresh, 3-GPA-supplemented medium every 24 to 48 hours. This ensures that the cells are exposed to a more consistent concentration of the active compound throughout the experiment. For endpoint assays shorter than 24 hours, a single dose at the start of the experiment is generally sufficient.

Q5: Can other components in the cell culture medium interact with 3-GPA?

Cell culture media are chemically complex mixtures of amino acids, vitamins, salts, and glucose.[7] While direct covalent interactions are unlikely under normal conditions, some components are worth considering:

-

Amino Acids: Media contain high concentrations of amino acids.[7] Arginine, which also possesses a guanidino group, is structurally similar and could potentially compete with 3-GPA for binding sites on transporters or enzymes.[1]

-

Vitamins and Reducing Agents: Some vitamins are sensitive to light and can generate reactive oxygen species, though this is a minor concern for the relatively stable guanidino group.[8]

-

Enzymatic Degradation: While less common in sterile cell culture, cells can release enzymes into the medium that may degrade extracellular compounds. For instance, certain bacteria possess guanidinobutyrase, an enzyme that breaks down 3-GPA, but this is not a factor in aseptic mammalian cell culture.[9][10]

Troubleshooting Guide

| Observed Problem | Potential Cause | Recommended Solution |

| Inconsistent or weaker-than-expected biological effects. | Degradation of 3-GPA in the culture medium over the course of the experiment, leading to a lower effective concentration. | 1. Refresh the Medium: For experiments longer than 24 hours, replace the cell culture medium with freshly prepared medium containing 3-GPA every 24-48 hours. 2. Verify Stock Solution: Prepare a fresh stock solution of 3-GPA from powder to rule out degradation during storage. 3. Confirm Concentration: If possible, use an analytical method like HPLC to quantify the 3-GPA concentration in your medium at the start and end of your experiment. |

| Precipitate forms when adding 3-GPA stock to the medium. | The stock solution is too concentrated, or the medium is cold, reducing the solubility of 3-GPA. | 1. Pre-warm Medium: Ensure the cell culture medium is warmed to 37°C before adding the 3-GPA stock solution. 2. Add Slowly: Add the stock solution dropwise to the medium while gently swirling the container to facilitate rapid mixing. 3. Check pH: Ensure the pH of your stock solution is near neutral if it was dissolved in unbuffered water. |

| High variability between experimental replicates. | Inconsistent concentration of active 3-GPA due to differences in medium change schedules or stock solution handling. | 1. Standardize Protocols: Ensure all replicates are treated identically, especially regarding the timing of medium changes and the addition of 3-GPA. 2. Use Master Mix: Prepare a single large volume of 3-GPA-supplemented medium and aliquot it to all replicate wells/flasks to ensure a consistent starting concentration. |

Experimental Protocols

Protocol 1: Preparation of a 100 mM 3-GPA Stock Solution

Materials:

-

This compound powder (e.g., Sigma-Aldrich G6503)

-

Sterile 1X Phosphate-Buffered Saline (PBS) or cell culture grade water

-

Sterile 50 mL conical tube

-

Sterile 0.22 µm syringe filter

-

Sterile syringe

-

Sterile 1.5 mL microcentrifuge tubes

Procedure:

-

Calculate Mass: To make 10 mL of a 100 mM solution (MW: 145.16 g/mol ), you will need:

-

0.1 L * 0.1 mol/L * 145.16 g/mol = 1.4516 g (for 100mL)

-

For 10 mL: 0.1452 g or 145.2 mg.

-

-

Weigh Powder: Aseptically weigh 145.2 mg of 3-GPA powder and transfer it to the 50 mL conical tube.

-

Dissolve: Add approximately 8 mL of sterile 1X PBS to the tube. Vortex or mix gently until the powder is completely dissolved.

-

Adjust Volume: Bring the final volume to 10 mL with sterile 1X PBS.

-

Sterile Filter: Draw the solution into a sterile syringe, attach the 0.22 µm syringe filter, and dispense the solution into a new sterile conical tube.

-

Aliquot and Store: Dispense the filtered stock solution into single-use 100 µL or 500 µL aliquots in sterile microcentrifuge tubes. Label clearly and store at -20°C.

Protocol 2: Workflow for Assessing 3-GPA Stability in Your Specific Medium

This protocol provides a framework for empirically determining the stability of 3-GPA under your exact experimental conditions.

Caption: Experimental workflow for stability testing.

Analytical Considerations: Quantification of 3-GPA in a complex matrix like cell culture medium requires a robust analytical technique. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV after derivatization, or Mass Spectrometry) is the gold standard.[11][12][13]

References

-

Stability of creatine monohydrate and guanidinoacetic acid during manufacture (retorting and extrusion) and storage of dog foods. National Institutes of Health. [Link]

-

Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. [Link]

-

Effects of pH and heat treatment on the stability of γ‐aminobutyric acid (GABA) in germinated soymilk. ResearchGate. [Link]

-

Chemical stability test of proteins with Guanidinium HCl?. ResearchGate. [Link]

-

Vitamins in cell culture media: Stability and stabilization strategies. PubMed Central. [Link]

-

Pathways of guanidino compound synthesis. Legend. ResearchGate. [Link]

-

Guanidinobutyrase for L-Arginine Degradation in Brevibacterium helvolum. PubMed. [Link]

-

HPLC separation of guanidino compounds. ResearchGate. [Link]

-

Comparative studies on the degradation of guanidino and ureido compounds by Pseudomonas. ResearchGate. [Link]

-

The effects of glycine and L-arginine on heat stability of ginsenoside Rb1. PubMed. [Link]

-

Hplc determination of guanidino compounds in serum of UREMIC patients using methylglyoxal as derivatizing reagent. ResearchGate. [Link]

-

Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. [Link]

-

The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules. PubMed Central. [Link]

-

Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 細胞培養培地サプリメント | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Stability of creatine monohydrate and guanidinoacetic acid during manufacture (retorting and extrusion) and storage of dog foods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pickeringlabs.com [pickeringlabs.com]

- 8. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Guanidinobutyrase for L-Arginine Degradation in Brevibacterium helvolum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. shimadzu.com [shimadzu.com]

Technical Support Center: Analysis of 3-Guanidinobutyric Acid by Mass Spectrometry

Welcome to the technical support center for the mass spectrometric analysis of 3-guanidinobutyric acid (3-GBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to minimize background noise and overcome common challenges in the LC-MS analysis of this and other polar guanidino compounds.